(2-Chloro-5-methylphenyl)methanamine
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Overview
Description
(2-Chloro-5-methylphenyl)methanamine: is an organic compound with the molecular formula C8H10ClN . It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methylphenyl)methanamine typically involves the reaction of 2-chloro-5-methylbenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is often purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: 2-Chloro-5-methylbenzaldehyde or 2-Chloro-5-methylbenzoic acid.
Reduction: 2-Chloro-5-methylphenylethylamine or 2-Chloro-5-methylcyclohexane.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-5-methylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methylphenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
(2-Chloro-5-methylphenyl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(2-Chloro-5-methylphenyl)acetic acid: Contains a carboxyl group instead of an amine.
(2-Chloro-5-methylphenyl)amine: Lacks the methylene group present in (2-Chloro-5-methylphenyl)methanamine.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
(2-chloro-5-methylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGWYUKJBUIIKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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